Potassium (2,4-difluorophenyl)trifluoroborate
Overview
Description
Potassium (2,4-difluorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5K. It is a white powder that is commonly used in organic synthesis and various scientific research applications. This compound is known for its unique properties and versatility in chemical reactions.
Mechanism of Action
Target of Action
Potassium (2,4-difluorophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in Suzuki–Miyaura-type reactions .
Mode of Action
The interaction of this compound with its targets involves the epoxidation of C=C bonds in unsaturated alkyl or aryltrifluoroborates . This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
This compound affects a vast array of C–C bond forming reactions . It acts as a nucleophilic partner in metal-catalysed cross-coupling reactions . The downstream effects of these pathways include the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new C–C bonds . This leads to the synthesis of a variety of organic compounds, contributing to diverse chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Notably, the compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can be utilized in coupling reactions under relatively mild conditions .
Biochemical Analysis
Biochemical Properties
Potassium (2,4-difluorophenyl)trifluoroborate plays a significant role in biochemical reactions, primarily as a reagent in cross-coupling reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling process. The nature of these interactions involves the formation of a transient complex between the palladium catalyst and the boron compound, which then undergoes a series of steps leading to the formation of the desired product. This compound’s stability and reactivity under different conditions make it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are mediated through its interactions with specific cellular receptors and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of enzymes. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, which further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior. In vivo studies have also indicated that the compound can have sustained effects, although these are often dependent on the dosage and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without significant toxicity. These findings underscore the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its incorporation into various biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound can influence the production of reactive oxygen species (ROS) and modulate antioxidant pathways, thereby impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. This distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure. These localization patterns are essential for understanding the compound’s overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (2,4-difluorophenyl)trifluoroborate can be synthesized through several methods, including the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized equipment and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Potassium (2,4-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and other scientific research.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium (2,4-difluorophenyl)trifluoroborate is widely used in scientific research due to its unique properties and versatility. It is employed in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals. Additionally, it is used in materials science for the development of advanced materials with specific properties.
Comparison with Similar Compounds
Potassium (2,4-difluorophenyl)trifluoroborate is compared with other similar compounds, such as potassium trifluoroborate and other fluorinated boronic acids. These compounds share similar properties but differ in their reactivity and applications. This compound is unique in its ability to undergo specific reactions and form valuable products.
List of Similar Compounds
Potassium trifluoroborate
Potassium (3,5-difluorophenyl)trifluoroborate
Potassium (2,6-difluorophenyl)trifluoroborate
Properties
IUPAC Name |
potassium;(2,4-difluorophenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKNPYRMYVEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635704 | |
Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-41-3 | |
Record name | Potassium (2,4-difluorophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.